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1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine Documentation Hub

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  • Product: 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine
  • CAS: 1999181-08-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Strategic Synthesis of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine

Executive Summary The compound 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine represents a critical structural motif in medicinal chemistry, particularly within the development of PARP inhibitors (e.g., Rucaparib ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine represents a critical structural motif in medicinal chemistry, particularly within the development of PARP inhibitors (e.g., Rucaparib analogs) and kinase inhibitors. This scaffold combines a polar, metabolic-modulating fluoropiperidine moiety with a halogenated thiophene core that serves as a versatile handle for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

This technical guide provides a rigorous, self-validating synthetic workflow. It prioritizes regiochemical control during the halogenation of the heteroaromatic core and efficient amidation strategies suitable for both discovery (milligram) and process (gram) scales.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the amide bond. The molecule is deconstructed into two commercially accessible or easily synthesized fragments: the activated 5-bromo-3-thiophenecarboxylic acid core and the 4-fluoropiperidine amine.

Strategic Disconnection (DOT Diagram)

Retrosynthesis Target Target Molecule 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis FragmentA Fragment A 5-Bromo-3-thiophenecarboxylic Acid (Electrophile) Disconnection->FragmentA FragmentB Fragment B 4-Fluoropiperidine HCl (Nucleophile) Disconnection->FragmentB Precursor Starting Material 3-Thiophenecarboxylic Acid FragmentA->Precursor Regioselective Bromination (Br2, AcOH)

Figure 1: Retrosynthetic logic splitting the target into an electrophilic aromatic acid and a nucleophilic fluorinated amine.

Step 1: Regioselective Synthesis of the Acid Core

Objective: Synthesis of 5-bromo-3-thiophenecarboxylic acid from 3-thiophenecarboxylic acid.

The Regioselectivity Challenge

Bromination of 3-thiophenecarboxylic acid presents a regiochemical challenge between the C2 and C5 positions.

  • C2 Position: Alpha to sulfur, but sterically hindered by the carboxylic acid and electronically deactivated by the electron-withdrawing -COOH group (ortho-effect).

  • C5 Position: Alpha to sulfur, meta-like relation to -COOH. This is the kinetically and thermodynamically favored site.

Experimental Protocol

Reagents: 3-thiophenecarboxylic acid (1.0 equiv), Bromine (


, 1.05 equiv), Glacial Acetic Acid (AcOH).
  • Dissolution: Charge a 3-neck round-bottom flask with 3-thiophenecarboxylic acid and glacial acetic acid (5 mL/g). Stir until fully dissolved.

  • Bromination: Cool the solution to 0–5 °C. Add

    
     dropwise over 30 minutes. The slow addition is critical to prevent the formation of 2,5-dibromo byproducts.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by HPLC or TLC (Mobile Phase: 50% EtOAc/Hexane).

  • Quench & Isolation: Pour the reaction mixture into ice-cold water (10 volumes). The product, 5-bromo-3-thiophenecarboxylic acid, typically precipitates as a white to off-white solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water if the dibromo impurity is >5%.

Data Specification:

Parameter Specification Notes
Yield 75–85% High efficiency EAS reaction.
Purity (HPLC) >98% Critical to remove 2,5-dibromo analog.

| 1H NMR (DMSO-d6) |


 7.65 (d, 1H), 8.10 (d, 1H) | Distinct doublets for C2-H and C4-H. |

Step 2: Amide Bond Formation[1]

Two routes are presented based on scale and available equipment.

Route A: Acid Chloride Method (Scalable/Cost-Effective)

Best for >10g scale where reagent cost is a factor.

Mechanism: Activation of the carboxylic acid to the highly reactive acyl chloride, followed by nucleophilic attack by the piperidine.

Mechanism Acid 5-Bromo-3-thiophene- carboxylic acid Inter Acyl Chloride Intermediate Acid->Inter Chlorination Oxalyl Oxalyl Chloride (DMF cat.) Oxalyl->Inter Product Final Amide Product Inter->Product Nucleophilic Acyl Substitution Amine 4-Fluoropiperidine (Base) Amine->Product

Figure 2: Activation pathway via Vilsmeier-Haack type intermediate using Oxalyl Chloride/DMF.

Protocol:

  • Activation: Dissolve 5-bromo-3-thiophenecarboxylic acid (1.0 equiv) in anhydrous DCM. Add catalytic DMF (2-3 drops).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0 °C. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur. Stir at RT for 2 hours until gas evolution ceases.
  • Concentration: Evaporate the solvent/excess oxalyl chloride under reduced pressure (keep bath <40 °C) to obtain the crude acid chloride. Do not isolate; use immediately.

  • Coupling: Re-dissolve the acid chloride in DCM. Add a mixture of 4-fluoropiperidine HCl (1.1 equiv) and Diisopropylethylamine (DIPEA, 3.0 equiv) at 0 °C.

    • Note: 3.0 equiv of base is required: 1 to neutralize the HCl salt of the amine, 1 to scavenge the HCl from the coupling, and 1 excess to drive kinetics.

  • Workup: Wash with 1N HCl (remove unreacted amine), Sat.

    
     (remove unreacted acid), and Brine. Dry over 
    
    
    
    .[1][2]
Route B: HATU Coupling (Discovery/High-Throughput)

Best for <1g scale or parallel synthesis libraries.

Protocol:

  • Dissolve the acid (1.0 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to form the activated ester (O-At).

  • Add 4-fluoropiperidine HCl (1.1 equiv).

  • Stir at RT for 2–4 hours.

  • Purification: Dilute with EtOAc, wash with

    
     solution (removes DMF), then standard acid/base workup.
    

Analytical Profile & Validation

To ensure the trustworthiness of the synthesized material, the following analytical signatures must be verified.

1H NMR Interpretation (400 MHz, CDCl3)
  • Thiophene Region: Look for two distinct singlets or tight doublets around 7.0–8.0 ppm. The C2 proton is typically more deshielded than the C4 proton.

  • Piperidine Region:

    • The proton geminal to fluorine (CH-F) will appear as a wide multiplet (dtt or similar) around 4.8–5.0 ppm with a large geminal H-F coupling constant (

      
      ).
      
    • Alpha-protons (N-CH2) will show rotational isomerism (rotamers) due to the amide bond, often appearing as broadened or split signals at RT.

Mass Spectrometry (LC-MS)
  • Isotope Pattern: A critical self-validating check is the 1:1 doublet at M+ and M+2 due to the

    
     and 
    
    
    
    isotopes.
  • Ionization: ESI+ mode. Expect

    
     peaks.
    

References

  • Regioselectivity in Thiophene Bromination

    • Source: Vaia & LibreTexts.
    • Relevance: Confirms C5 preference for bromination of 3-thiophenecarboxylic acid due to cation stability.[3]

    • URL:

  • Amide Coupling Methodologies

    • Source: HepatoChem & Peptide.com. "Amide coupling reaction in medicinal chemistry."
    • Relevance: Validates the use of HATU and Acid Chloride routes for hindered or deactiv
    • URL:

  • Synthesis of Halogenated Thiophenes

    • Source: Beilstein Journal of Organic Chemistry. "Development of potential manufacturing routes for substituted thiophenes."
    • Relevance: Provides process-scale insights for bromin
    • URL:

  • Fluoropiperidine Handling

    • Source: Scientific Update.[4] "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations."

    • Relevance: Discusses the stability and handling of fluorin
    • URL:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Characterization of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine

Abstract This document provides a comprehensive guide for the initial in vitro pharmacological evaluation of the novel compound, 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine. As a compound with a piperidine core, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the initial in vitro pharmacological evaluation of the novel compound, 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine. As a compound with a piperidine core, a privileged structure in modern medicinal chemistry, it warrants a systematic screening approach to elucidate its biological activity. This guide moves beyond a simple list of instructions, offering a strategic workflow designed for the characterization of novel chemical entities. We will detail the rationale behind each experimental phase, from fundamental compound management and cytotoxicity profiling to primary screening against high-value target classes and subsequent mechanism of action studies. The protocols provided are grounded in established, robust methodologies to ensure data integrity and reproducibility, empowering researchers to confidently assess the therapeutic potential of this and other novel screening compounds.

Introduction: A Strategic Approach to Novel Compound Evaluation

The compound 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine is a synthetic molecule available for screening and research purposes. Its structure, featuring a thiophene ring linked to a fluorinated piperidine, suggests potential interactions with a variety of biological targets, as the piperidine moiety is a common scaffold in centrally active drugs. When faced with a novel compound of unknown activity, a structured, multi-phase approach is critical to efficiently allocate resources and generate meaningful, interpretable data.

The workflow presented herein is designed as a logical cascade:

  • Phase I: Foundational Assessment. Establishes the compound's basic properties, including solubility and cellular toxicity. This phase is non-negotiable, as it defines the valid concentration range for all subsequent biological assays and flags any general cytotoxic liabilities.

  • Phase II: Broad Target Class Screening. Employs high-throughput, functional assays to rapidly screen the compound against diverse, high-value target families, such as G-protein coupled receptors (GPCRs).

  • Phase III: Hit Validation and Mechanism of Action (MoA). Focuses on confirming initial "hits" from Phase II through orthogonal assays, such as direct binding studies, to determine target affinity and elucidate the specific mechanism of interaction.

This strategic funneling ensures that effort is concentrated on promising activities, providing a solid foundation for further drug development endeavors.

Phase I: Foundational Assessment & Compound Management

Rationale

Before investigating the specific biological effects of a compound, it is imperative to understand its fundamental behavior in an aqueous, cell-based environment. The two primary objectives of this phase are:

  • Solubility and Stability: Determine the optimal solvent and concentration range. Most synthetic compounds are hydrophobic and require an organic solvent like dimethyl sulfoxide (DMSO) for initial solubilization. It is crucial to establish a stock concentration that remains stable and soluble upon dilution into aqueous assay buffers.

  • Cytotoxicity: Identify the concentration threshold at which the compound induces cell death through non-specific mechanisms. Operating below this "cytotoxicity ceiling" is essential to ensure that any observed effects in subsequent functional assays are due to specific interactions with a biological target, not general cellular distress.

Protocol: Compound Solubilization and Stock Preparation

Causality: DMSO is the standard solvent due to its high solubilizing power for a wide range of organic molecules and its relatively low toxicity to cells at final concentrations typically ≤0.5%.[1]

  • Preparation of Primary Stock:

    • Accurately weigh 1-5 mg of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine powder.

    • Add a calculated volume of 100% cell culture grade DMSO to achieve a high-concentration primary stock, typically 10-50 mM. For example, for a 10 mM stock of a compound with a molecular weight of 307.18 g/mol , dissolve 3.07 mg in 1 mL of DMSO.

    • Vortex thoroughly for 5-10 minutes. If necessary, use a sonicating water bath for short intervals to ensure complete dissolution.

  • Working Stock and Aliquoting:

    • From the primary stock, prepare a series of intermediate working stocks (e.g., 1 mM, 100 µM) in 100% DMSO.

    • Aliquot these stocks into small-volume, single-use tubes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

  • Storage:

    • Store all DMSO stocks at -20°C or -80°C in desiccated conditions to prevent water absorption by the DMSO.

Protocol: MTT Cell Viability Assay for Cytotoxicity Assessment

Causality: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity. Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[2]

  • Cell Plating:

    • Seed a suitable cell line (e.g., HEK293, HeLa, or a cell line relevant to the anticipated target) into a 96-well, clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in cell culture medium. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

    • Ensure the final DMSO concentration in all wells is constant and non-toxic (e.g., 0.5%). This is achieved by preparing the highest compound concentration in medium containing 0.5% DMSO and using medium with 0.5% DMSO as the diluent for the serial dilutions.

    • Include "vehicle control" wells (0.5% DMSO only) and "no-cell" blank wells (medium only).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Incubate for a duration relevant to your planned functional assays (e.g., 24-48 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (Thiazolyl Blue Tetrazolium Bromide) in sterile PBS.

    • Add 10 µL of MTT stock to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization and Readout:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The cytotoxicity is typically expressed as the CC₅₀ value—the concentration of the compound that reduces cell viability by 50%.

  • Subtract the average absorbance of the "no-cell" blank wells from all other wells.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response (variable slope) equation using graphing software (e.g., GraphPad Prism) to determine the CC₅₀ value.

ParameterDescriptionExample Value
Top Plateau Maximum cell viability (normalized)100%
Bottom Plateau Minimum cell viability (normalized)~0%
LogCC₅₀ Log of the compound concentration that gives a response halfway between Top and Bottom4.5 (for a CC₅₀ of 31.6 µM)
CC₅₀ Concentration for 50% cytotoxicity31.6 µM

Key Insight: All future in vitro assays should be conducted at concentrations significantly below the calculated CC₅₀ (ideally, at least 10-fold lower) to avoid confounding results from non-specific toxicity.

Phase II: Broad Target Class Screening - A GPCR Case Study

Rationale

With a non-toxic concentration range established, the next step is to screen for biological activity. Given that the piperidine scaffold is prevalent in GPCR-targeting drugs, a functional GPCR assay is a logical and high-value starting point. A common approach is to measure the modulation of cyclic AMP (cAMP), a critical second messenger for many GPCRs, particularly those coupled to Gαs (stimulatory) or Gαi (inhibitory) proteins.

Workflow Diagram: In Vitro Compound Characterization Cascade

G cluster_phase1 Phase I: Foundational Assessment cluster_phase2 Phase II: Primary Screening cluster_phase3 Phase III: Hit Validation & MoA p1_start Compound Powder p1_sol Solubilization (10 mM Stock in DMSO) p1_start->p1_sol p1_cyto Cytotoxicity Assay (MTT) Determine CC₅₀ p1_sol->p1_cyto p1_end Define Non-Toxic Concentration Range p1_cyto->p1_end p2_start Test Compound (at ≤ CC₅₀/10) p1_end->p2_start p2_func Functional Assay (e.g., cAMP Screen) p2_start->p2_func p2_hit Identify 'Hit' (Activity Confirmed) p2_func->p2_hit  > Threshold  Effect p2_no_hit No Activity p2_func->p2_no_hit  < Threshold  Effect p3_bind Binding Assay (Determine Affinity, Ki) p2_hit->p3_bind p3_ortho Orthogonal Functional Assay (e.g., β-arrestin) p2_hit->p3_ortho p3_moa Mechanism of Action (Agonist, Antagonist, Allosteric) p3_bind->p3_moa p3_ortho->p3_moa

Caption: A strategic workflow for characterizing novel chemical entities.

Protocol: HTRF cAMP Assay for Gαs/Gαi Pathway Activity

Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust assay format. It relies on the FRET (Förster Resonance Energy Transfer) between a donor (Europium cryptate) and an acceptor (a fluorescently labeled cAMP analog). Cellular cAMP produced by the cell competes with the labeled cAMP for binding to an anti-cAMP antibody, leading to a decrease in the FRET signal. This inverse relationship allows for precise quantification of intracellular cAMP levels.

  • Cell Line Selection:

    • Choose a cell line endogenously expressing a GPCR of interest or, more commonly for screening, a recombinant cell line overexpressing a specific GPCR target (e.g., HEK293-ADRB2 for a Gαs-coupled receptor).

  • Cell Stimulation (Antagonist Mode Example):

    • Harvest and resuspend cells in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor prevents the degradation of cAMP, amplifying the signal.

    • Dispense cells into a 384-well, low-volume white plate.

    • Add the test compound, 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine, at various concentrations (prepared as a serial dilution).

    • Incubate for 15-30 minutes at room temperature. This allows the compound to bind to the receptor if it is an antagonist.

    • Add a known agonist for the receptor at a concentration that elicits ~80% of the maximal response (the EC₈₀). This challenges the system and allows for the detection of inhibitory (antagonistic) activity.

    • For agonist mode, omit the pre-incubation and agonist addition steps, adding only the test compound.

    • Incubate for 30-60 minutes at room temperature to allow for cAMP production.

  • Detection:

    • Following the manufacturer's protocol (e.g., for Cisbio's cAMP Dynamic 2 kit), add the HTRF detection reagents: the anti-cAMP antibody labeled with Eu³⁺-cryptate and the cAMP analog labeled with d2.

    • Incubate for 60 minutes at room temperature.

  • Readout:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

    • The HTRF ratio (665 nm / 620 nm * 10,000) is calculated.

Data Analysis and Interpretation

The goal is to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists) of the compound.

  • Normalize the data:

    • Antagonist mode: Set the signal from the "agonist only" wells as 0% inhibition and the signal from "basal" (no agonist) wells as 100% inhibition.

    • Agonist mode: Set the signal from "basal" wells as 0% activity and the signal from a "saturating concentration of a known agonist" as 100% activity.

  • Plot the normalized response against the log of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ or EC₅₀.

ParameterDescriptionExample Value (Antagonist)
Top Plateau Maximum % Inhibition100%
Bottom Plateau Minimum % Inhibition0%
LogIC₅₀ Log of the compound concentration that causes 50% inhibition-6.3 (for an IC₅₀ of 500 nM)
IC₅₀ Concentration for 50% inhibition500 nM

A potent "hit" from this screen would be a compound that demonstrates a dose-dependent effect at a concentration well below its cytotoxicity threshold.

Phase III: Hit Validation and Mechanism of Action (MoA)

Rationale

Identifying a "hit" in a primary functional screen is an exciting but preliminary finding. It is essential to confirm this activity with an orthogonal assay that measures a different aspect of the target's biology. The gold standard for confirming direct target engagement and quantifying binding affinity is the radioligand binding assay.

Protocol: Radioligand Competition Binding Assay

Causality: This assay directly measures the ability of a test compound to displace a known high-affinity radiolabeled ligand ("radioligand") from a receptor. The experiment is performed on membrane preparations from cells expressing the target receptor. The amount of radioactivity measured is inversely proportional to the affinity of the test compound for the receptor.

  • Membrane Preparation:

    • Grow and harvest a large batch of cells expressing the target receptor identified in Phase II.

    • Lyse the cells and perform differential centrifugation to isolate the cell membrane fraction, which is rich in the target receptor.

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

  • Assay Setup:

    • In a 96-well filter plate, combine:

      • A fixed amount of cell membrane preparation.

      • A fixed concentration of a suitable radioligand (e.g., ³H-DAMGO for the mu-opioid receptor) at a concentration near its dissociation constant (Kd).

      • A serial dilution of the unlabeled test compound, 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine.

    • Include control wells:

      • Total Binding: Membranes + Radioligand only.

      • Non-specific Binding (NSB): Membranes + Radioligand + a saturating concentration of a known, unlabeled ligand.

  • Incubation and Filtration:

    • Incubate the plate at a defined temperature for a set time to allow the binding to reach equilibrium.

    • Rapidly filter the contents of the plate through the filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

    • Wash the filters several times with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis and Interpretation

The primary outputs are the IC₅₀ (the concentration of test compound that displaces 50% of the specific binding) and the Ki (the inhibition constant, or true affinity of the compound for the receptor).

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Normalize Data: Express the CPM in each test well as a percentage of the specific binding.

  • Determine IC₅₀: Plot the % specific binding against the log of the test compound concentration and fit to a sigmoidal dose-response curve to find the IC₅₀.

  • Calculate Ki: Convert the IC₅₀ to the Ki using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand.

A low nanomolar Ki value confirms that the compound binds to the target with high affinity and validates the hit from the functional screen.

Conclusion

This application note has outlined a systematic, three-phase workflow for the initial in vitro characterization of the novel compound 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine. By progressing logically from foundational cytotoxicity and solubility assessments (Phase I) to broad functional screening (Phase II) and finally to specific hit validation and affinity determination (Phase III), researchers can generate a robust and reliable data package. This structured approach ensures that observed biological effects are specific and on-target, mitigating the risk of artifacts and providing a solid scientific foundation for advancing a compound into more complex preclinical models.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed, National Center for Biotechnology Information.[Link]

  • Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.[Link]

  • HTRF cAMP Assays. Cisbio.[Link]

  • Relationship between inhibition constant (KI) and concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.[Link]

Sources

Application

1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine as a potential σ1 receptor ligand assay

Application Note & Protocol Topic: Assay of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine as a Potential σ₁ Receptor Ligand Audience: Researchers, scientists, and drug development professionals. Abstract The sigma-1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Assay of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine as a Potential σ₁ Receptor Ligand

Audience: Researchers, scientists, and drug development professionals.

Abstract

The sigma-1 (σ₁) receptor, a unique ligand-operated chaperone protein located primarily at the endoplasmic reticulum (ER), has emerged as a critical therapeutic target for a range of central nervous system (CNS) disorders, including neurodegenerative diseases, pain, and psychiatric conditions.[1] This document provides a comprehensive guide for the pharmacological evaluation of novel compounds, using 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine as a representative candidate. We present detailed, field-proven protocols for two essential stages of characterization: (1) a primary radioligand binding assay to determine the compound's affinity (Kᵢ) for the σ₁ receptor, and (2) a secondary cell-based functional assay to probe its modulatory effects on intracellular calcium signaling, a key downstream event of σ₁ receptor activation.[2] The methodologies are designed to be robust and self-validating, incorporating essential controls and data analysis procedures to ensure scientific rigor.

Introduction: The Rationale for Targeting the Sigma-1 Receptor

The σ₁ receptor is not a classical receptor like a GPCR or ion channel but a chaperone protein that modulates the function of "client" proteins, particularly under conditions of cellular stress.[3] It resides predominantly at the mitochondria-associated ER membrane (MAM), a critical hub for intracellular signaling.[2][4] Under basal conditions, σ₁R is typically bound to the Binding Immunoglobulin Protein (BiP).[4][5] Upon stimulation by agonist ligands or cellular stress, it dissociates from BiP and can translocate to interact with and modulate various effectors, including ion channels and receptors.[4][5][6] This pluripotent regulatory role makes it a highly attractive drug target.

The chemical scaffold of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine contains moieties found in other known σ₁ receptor ligands, suggesting its potential for interaction.[7] A systematic evaluation is therefore warranted to determine its affinity and functional activity, which are the first steps in assessing its therapeutic potential.

Part I: Characterizing Binding Affinity via Radioligand Assay

The foundational step in characterizing a novel compound is to determine if it binds to the target receptor and with what affinity. A competitive radioligand binding assay is the gold standard for this purpose.[8][9] This assay measures the ability of the unlabeled test compound, 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine, to displace a radiolabeled ligand with known high affinity and selectivity for the σ₁ receptor.

Principle of the Assay The assay relies on the law of mass action. A fixed concentration of a selective σ₁ radioligand (e.g., -pentazocine) is incubated with a source of σ₁ receptors (e.g., guinea pig liver membranes) in the presence of increasing concentrations of the unlabeled test compound.[8][9] If the test compound binds to the σ₁ receptor, it will compete with the radioligand for the same binding site, resulting in a concentration-dependent decrease in the measured radioactivity bound to the membranes.

Experimental Protocol: Competitive Radioligand Binding

Materials & Reagents

Reagent/MaterialSupplier/PreparationPurpose
Test Compound 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidineThe unlabeled ligand being investigated.
Radioligand -pentazocine (Specific Activity: 30-60 Ci/mmol)Selective σ₁ receptor radioligand.[8]
Receptor Source Guinea Pig Liver MembranesHigh expression of σ₁ receptors.[8]
Non-Specific Binding Haloperidol (10 µM final concentration)A high-affinity ligand to saturate all σ₁ sites.[10]
Assay Buffer 50 mM Tris-HCl, pH 7.4Maintains physiological pH.
Filtration Plate 96-well GF/B glass fiber filter plateSeparates bound from free radioligand.
Scintillation Cocktail e.g., Ultima Gold™Allows for detection of radioactivity.

Step-by-Step Methodology

  • Test Compound Preparation: Prepare a 10 mM stock solution of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine in DMSO. Create a serial dilution series (e.g., 11 points, 1:10 dilution) in assay buffer to achieve final assay concentrations ranging from, for example, 0.1 nM to 10 µM.

  • Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold assay buffer and prepare a membrane fraction via differential centrifugation. Resuspend the final membrane pellet in assay buffer to a protein concentration of approximately 0.4 mg/mL.[8] The optimal protein concentration should be determined empirically to ensure a robust signal.

  • Assay Plate Setup: In a 96-well plate, add the following to each well for a final volume of 100 µL:

    • Total Binding: 10 µL Assay Buffer + 10 µL -pentazocine (final concentration ~2-5 nM, near its Kd) + 80 µL Membrane Suspension.

    • Non-Specific Binding (NSB): 10 µL Haloperidol (1 mM stock) + 10 µL -pentazocine + 80 µL Membrane Suspension.

    • Competition: 10 µL Test Compound Dilution + 10 µL -pentazocine + 80 µL Membrane Suspension.

  • Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding reaction to reach equilibrium.[8][10]

  • Harvesting: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis & Interpretation
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate IC₅₀ Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Inhibition Constant (Kᵢ): The IC₅₀ is an experimentally dependent value. To determine the intrinsic affinity of the ligand, the Kᵢ, use the Cheng-Prusoff equation.[11][12] This conversion accounts for the concentration and affinity of the radioligand used in the assay.[13]

    Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kd)

    Where:

    • IC₅₀ is the experimentally determined half-maximal inhibitory concentration.

    • [L] is the concentration of the radioligand used.

    • Kd is the dissociation constant of the radioligand for the receptor.

    A low Kᵢ value (typically in the nanomolar or sub-nanomolar range) indicates high binding affinity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound 1. Prepare Serial Dilution of Test Compound Incubate 4. Incubate Components (Membranes, Radioligand, Compound) 90-120 min @ 37°C Compound->Incubate Membrane 2. Prepare Receptor Membrane Suspension Membrane->Incubate Radioligand 3. Prepare Radioligand Working Solution Radioligand->Incubate Harvest 5. Rapid Filtration (Separate Bound/Free) Incubate->Harvest Count 6. Scintillation Counting (Measure CPM) Harvest->Count Analyze 7. Calculate IC₅₀ & Convert to Kᵢ Count->Analyze

Part II: Functional Characterization via Calcium Mobilization Assay

After establishing binding affinity, the next critical step is to determine the compound's functional effect. Does it act as an agonist (activating the receptor), an antagonist (blocking the receptor), or an allosteric modulator? The σ₁ receptor is known to modulate intracellular calcium (Ca²⁺) signaling, making a calcium mobilization assay a relevant and robust functional readout.[2]

Principle of the Assay The σ₁ receptor modulates Ca²⁺ release from the ER, in part by stabilizing the IP₃ receptor.[2][4] This assay uses a fluorescent Ca²⁺ indicator dye that exhibits an increase in fluorescence intensity upon binding to free intracellular Ca²⁺. By pre-treating cells with the test compound and then stimulating a known pathway that induces Ca²⁺ release (e.g., via a GPCR agonist), we can measure whether the compound potentiates or inhibits this release, indicating agonist or antagonist activity, respectively.

Experimental Protocol: FLIPR Calcium Mobilization Assay

Materials & Reagents

Reagent/MaterialSupplier/PreparationPurpose
Cell Line e.g., HEK293 or CHO cells stably expressing human σ₁ receptorBiological system for the assay.
Culture Medium DMEM/F-12 with 10% FBS, Pen/Strep, G418Cell growth and selection.
Ca²⁺ Indicator Dye e.g., Fluo-4 AM or Calcium-6 KitFluorescent sensor for intracellular Ca²⁺.
Assay Buffer Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPESMaintains cell viability during the assay.
Positive Control (+)-Pentazocine or PRE-084Known σ₁ receptor agonists.[14]
Pathway Stimulator e.g., Carbachol or ATPAgonist for an endogenous GPCR to trigger Ca²⁺ release.
Instrumentation FLIPR, FlexStation, or similar fluorescence plate readerMeasures fluorescence changes in real-time.

Step-by-Step Methodology

  • Cell Culture: Plate σ₁ receptor-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to ~90% confluency.

  • Dye Loading: Aspirate the culture medium and add the fluorescent Ca²⁺ indicator dye prepared in assay buffer. Incubate for 45-60 minutes at 37°C, allowing the dye to enter the cells and be cleaved into its active form.

  • Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add the test compound (1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine) at various concentrations and incubate for 15-30 minutes. Include wells with vehicle (for baseline), a positive control agonist, and a known antagonist (e.g., NE-100) for system validation.[15]

  • Fluorescence Measurement: Place the assay plate into the fluorescence plate reader.

  • Stimulation & Reading: The instrument will first establish a baseline fluorescence reading for several seconds. It will then automatically inject the pathway stimulator (e.g., Carbachol) into all wells simultaneously and continue to record the fluorescence intensity over time (typically 2-3 minutes).

Data Analysis & Interpretation
  • Quantify Response: The primary data output is a kinetic trace of fluorescence intensity over time for each well. The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

  • Determine Agonist Activity: If the test compound, on its own, elicits an increase in Ca²⁺ signal (compared to the vehicle control), it is acting as an agonist. Plot the response against the compound concentration to determine its potency (EC₅₀) and efficacy (Eₘₐₓ).

  • Determine Antagonist Activity: If the test compound does not elicit a response on its own but reduces the Ca²⁺ signal produced by a known σ₁ agonist (run in parallel plates), it is acting as an antagonist. Plot the inhibition of the agonist response against the antagonist concentration to determine its potency (IC₅₀).

G

Conclusion and Next Steps

By following these protocols, researchers can effectively determine the binding affinity (Kᵢ) and functional profile (agonist/antagonist) of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine at the σ₁ receptor. A compound demonstrating high affinity (low nanomolar Kᵢ) and potent functional activity would be a promising candidate for further investigation. Subsequent steps would include assessing its selectivity against other receptors (especially the σ₂ subtype), evaluating its pharmacokinetic properties, and testing its efficacy in relevant preclinical models of disease.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Ortega-Roldan, J. L., O'Rourke, K. F., & Gkotsi, D. S. (2021). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 22(16), 8875. [Link]

  • Calculator.net. (2024). Cheng-Prusoff Equation Calculator. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]

  • Wikipedia. (2024). Sigma-1 receptor. [Link]

  • Weng, T. Y., Tsai, S. A., & Su, T. P. (2017). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Journal of Biomedical Science, 24(1), 74. [Link]

  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. Trends in Pharmacological Sciences, 30(11), 557-566. [Link]

  • Zhao, H., Wang, J., & Wang, H. (2019). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neurology, 10, 1137. [Link]

  • Ghasemi, M., & Dehpour, A. R. (2011). The NMDA receptor/nitric oxide pathway: a target for the therapeutic and toxic effects of opioids. Current Neuropharmacology, 9(3), 557-565. [Link]

  • Krieter, P. A., & Cousins, M. J. (2016). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Journal of Pharmacological and Toxicological Methods, 81, 12-19. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]

  • Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Martin, S. F., & Lindsley, C. W. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 280. [Link]

  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. [Link]

  • James, M. L., & Gambhir, S. S. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Chemical Biology, 1(4), 253-269. [Link]

  • Di Pardo, A., & Amico, E. (2021). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Molecules, 26(11), 3118. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Mach, R. H., & Luedtke, R. R. (2005). Sigma Receptor Ligands: Possible Application as Therapeutic Drugs and as Radiopharmaceuticals. Current Pharmaceutical Design, 11(23), 2967-2980. [Link]

  • Oberdorf, C., Schepmann, D., Vela, J. M., Diaz, J. L., Holenz, J., & Wünsch, B. (2008). Thiophene bioisosteres of spirocyclic sigma receptor ligands. 1. N-substituted spiro[piperidine-4,4'-thieno[3,2-c]pyrans]. Journal of Medicinal Chemistry, 51(21), 6939-6947. [Link]

  • Kim, J., & Parnas, M. L. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific Reports, 8(1), 1858. [Link]

  • Abate, C., & Berardi, F. (2013). Development of sigma-1 fluorescent probes. AperTO. [Link]

  • Cobos, E. J., & Entrena, J. M. (2019). Trends in Sigma-1 Receptor Research: A 25-Year Bibliometric Analysis. Frontiers in Pharmacology, 10, 564. [Link]

Sources

Method

Application Notes and Protocols for Testing the Antimicrobial Effects of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Investigating 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine The escalating threat of antimicrobial resistance necessita...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing thiophene and piperidine moieties, have demonstrated a broad spectrum of biological activities, including significant antimicrobial properties.[1][2][3][4][5][6][7] The thiophene ring, a sulfur-containing aromatic heterocycle, is a key structural component in numerous clinically approved drugs and has been associated with potent antibacterial and antifungal activities.[1][2][8][9] Similarly, the piperidine scaffold is a prevalent feature in many natural alkaloids and synthetic pharmaceuticals, contributing to favorable pharmacokinetic and pharmacodynamic profiles.[3][4][5][6][7]

The compound 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine represents a rational design strategy, combining the established antimicrobial potential of a brominated thiophene core with a fluorinated piperidine ring. The bromine substituent on the thiophene ring can enhance lipophilicity and potentially improve membrane interaction, while the fluorine atom on the piperidine ring can modulate metabolic stability and binding affinity to target enzymes. This application note provides a comprehensive suite of protocols to systematically evaluate the antimicrobial efficacy and preliminary mechanism of action of this novel chemical entity.

I. Initial Screening: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11] The broth microdilution method is a standardized and widely accepted technique for determining MIC values, offering high-throughput capabilities and quantitative results.[10][11][12]

Principle of the Broth Microdilution Assay

This method involves challenging a standardized inoculum of a test microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the presence or absence of visible growth is determined, and the MIC is recorded as the lowest concentration of the compound that inhibits growth.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow A Prepare standardized inoculum of test microorganism (0.5 McFarland) C Inoculate microtiter plate wells with microbial suspension A->C B Prepare serial two-fold dilutions of 1-(5-Bromothiophene-3-carbonyl) -4-fluoropiperidine in Mueller-Hinton Broth (MHB) D Add diluted compound to respective wells B->D C->D E Incubate at 37°C for 18-24 hours D->E F Visually inspect for turbidity and determine the MIC E->F Time_Kill_Workflow A Prepare standardized inoculum in broth B Add test compound at various MIC multiples (e.g., 0x, 1x, 2x, 4x MIC) A->B C Incubate at 37°C with shaking B->C D At defined time points (0, 2, 4, 8, 24h), remove aliquots C->D Sampling E Perform serial dilutions and plate on agar D->E F Incubate plates and count CFUs E->F G Plot log10 CFU/mL vs. time F->G

Caption: Workflow for the time-kill kinetics assay.

Step-by-Step Protocol for Time-Kill Kinetics Assay
  • Preparation:

    • Prepare a standardized inoculum of the test microorganism in CAMHB as described for the MIC assay.

    • Prepare flasks or tubes containing CAMHB with the test compound at concentrations of 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.

  • Inoculation and Incubation:

    • Inoculate each flask/tube with the standardized microbial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

    • Incubate at 37°C with constant agitation (e.g., in a shaking incubator).

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot from each flask/tube.

    • Perform serial ten-fold dilutions in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto agar plates.

  • Enumeration and Data Analysis:

    • Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL against time for each concentration of the test compound. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.

Data Presentation for Time-Kill Kinetics
Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
0
2
4
8
24

IV. Preliminary Mechanistic Insights: Exploring Potential Mechanisms of Action

Understanding the mechanism of action is crucial for drug development. Based on the chemical structure of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine, several potential mechanisms can be hypothesized and investigated. Thiophene derivatives have been reported to interfere with microbial membranes and DNA gyrase. [8]

A. Assessment of Biofilm Inhibition: Crystal Violet Assay

Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. The ability of a compound to inhibit biofilm formation is a significant advantage.

  • Preparation:

    • Grow the test microorganism overnight in a suitable broth (e.g., Tryptic Soy Broth - TSB).

    • Dilute the overnight culture to a 0.5 McFarland standard and then further dilute 1:100 in fresh TSB.

  • Assay Setup:

    • Add 100 µL of the diluted culture to the wells of a 96-well flat-bottomed microtiter plate.

    • Add 100 µL of the test compound at various sub-MIC concentrations (e.g., 1/2, 1/4, 1/8 MIC) to the wells. Include a growth control without the compound.

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours without agitation.

  • Staining and Quantification:

    • Gently wash the wells with PBS to remove planktonic cells.

    • Fix the adherent biofilm with methanol for 15 minutes.

    • Stain the biofilm with 0.1% (w/v) crystal violet solution for 15 minutes.

    • Wash the wells with water to remove excess stain and allow them to air dry.

    • Solubilize the bound crystal violet with 30% acetic acid.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

B. Evaluation of Membrane Permeability: Propidium Iodide Uptake Assay

Damage to the bacterial cell membrane is a common mechanism of action for antimicrobial compounds. Propidium iodide (PI) is a fluorescent dye that is unable to cross the membrane of live cells but can penetrate cells with compromised membranes and intercalate with DNA, leading to a significant increase in fluorescence.

  • Preparation of Bacterial Suspension:

    • Grow the test microorganism to the mid-logarithmic phase.

    • Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a final OD₆₀₀ of 0.5.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the bacterial suspension.

    • Add the test compound at various concentrations (e.g., 1x and 2x MIC).

    • Add propidium iodide to a final concentration of 2 µM.

    • Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm using a fluorescence microplate reader.

    • Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for up to 1-2 hours. An increase in fluorescence over time indicates membrane damage.

V. Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial antimicrobial characterization of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine. The data generated from these assays will establish the compound's spectrum of activity, its bactericidal or bacteriostatic nature, and provide preliminary insights into its mechanism of action. Positive results from these initial screens would warrant further investigation, including studies against a broader panel of clinical isolates, cytotoxicity testing against mammalian cell lines, and more in-depth mechanistic studies such as DNA gyrase inhibition assays or macromolecular synthesis inhibition assays.

References

  • Abdel-Wahab, B. F., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online. Available at: [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Molina-Panadero, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15. Available at: [Link]

  • Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • Mabkhot, Y. N., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 21(2), 203. Available at: [Link]

  • Roman, G. (2022). Thiophene-based compounds with antimicrobial activity. Current Medicinal Chemistry, 29(1), 1-3.
  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 365-371.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • Moodley, N., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(31), 776-784. Available at: [Link]

  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Mabkhot, Y. N., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 21(2), 203.
  • Kumar, A., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(4), 5863-5868.
  • Cockerill, F. R., et al. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9.
  • Karatas, H., et al. (2015). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(4), 584-588.
  • Wünsch, B., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 2(27), 8349-8356.
  • D'hooghe, M., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(13), 3050-3053.
  • Glorius, F., et al. (2019). The formation of all cis-(multi) fluorinated piperidines by a dearomatization-hydrogenation process.
  • Yurttaş, L., et al. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(8), 24-29.
  • Gunathilake, S. S., et al. (2013). Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics. Polymer Chemistry, 4(21), 5483-5490.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine Synthesis

Introduction: The Synthetic Challenge You are likely synthesizing 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine as a scaffold for downstream cross-coupling (e.g., Suzuki-Miyaura) or as a fragment for PARP/kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge

You are likely synthesizing 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine as a scaffold for downstream cross-coupling (e.g., Suzuki-Miyaura) or as a fragment for PARP/kinase inhibitors.

While a standard amide coupling, this specific combination presents unique "yield traps":

  • The Amine Salt Factor: 4-Fluoropiperidine is typically supplied as a hydrochloride salt (HCl), requiring precise base stoichiometry to activate.

  • The Thiophene Stability: While the 5-bromo position is relatively stable, the thiophene ring is electron-rich, making the carboxylic acid less electrophilic than a benzoate, often requiring stronger activation.

  • Purification Losses: The product is moderately lipophilic. Traditional urea-based coupling reagents (DCC/EDC) generate byproducts that are difficult to separate without chromatography, leading to physical yield loss.

This guide prioritizes Propylphosphonic Anhydride (T3P) as the superior reagent for this transformation, with Acid Chloride generation as a cost-effective backup.

Module 1: Strategic Reagent Selection

The choice of coupling agent dictates your workup efficiency and final yield.[1]

Comparative Analysis of Coupling Strategies
FeatureMethod A: T3P (Recommended) Method B: Acid Chloride (SOCl₂/Oxalyl) Method C: HATU/EDC
Activation Species Mixed AnhydrideAcyl ChlorideActive Ester (OBt/OAt)
Reaction pH Neutral/Mildly BasicAcidic (HCl evolution)Basic
Byproducts Water Soluble (Easy wash)HCl, SO₂Urea (Insoluble/Hard to remove)
Yield Potential High (>85%) High (>90%)Moderate (60-75%)
Risk Factor Low (Non-toxic, stable)Medium (Hydrolysis risk)High (Allergenic, explosion risk on scale)
Decision Logic Pathway

CouplingStrategy Start Start: Select Coupling Method Scale Is Scale > 100g? Start->Scale Cost Is Cost the Primary Driver? Scale->Cost No AcidCl Route A: Acid Chloride (Oxalyl Chloride/DMF) Scale->AcidCl Yes Cost->AcidCl Yes T3P Route B: T3P (50% in EtOAc) (Recommended for Purity) Cost->T3P No (Prioritize Yield/Purity) HATU Route C: HATU (Only for small scale screening) T3P->HATU If T3P fails

Figure 1: Decision matrix for selecting the optimal coupling reagent based on scale and priorities.

Module 2: Optimized Protocols

Protocol A: The T3P Method (High Purity / High Yield)

Best for: Medicinal chemistry scale (100 mg to 50 g).

Reagents:

  • 5-Bromothiophene-3-carboxylic acid (1.0 equiv)

  • 4-Fluoropiperidine HCl (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.5 equiv - Critical)

  • Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DCM (5-10 volumes)

Step-by-Step:

  • Dissolution: Charge the carboxylic acid and 4-fluoropiperidine HCl into the flask with EtOAc. The amine salt will likely remain suspended.

  • Base Addition (The Activation): Add DIPEA dropwise.

    • Why? You need 1.0 equiv to neutralize the HCl on the amine, 1.0 equiv to deprotonate the carboxylic acid, and 1.5 equiv as a proton scavenger for the reaction. Insufficient base is the #1 cause of low yield.

  • Cooling: Cool the mixture to 0 °C.

  • Coupling: Add T3P solution dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Monitoring: Check by LCMS. The T3P byproduct is invisible; look for the disappearance of the acid (MW ~207).

  • Workup (The "Magic" Step):

    • Add water (equal volume).

    • Separate layers.[2][3]

    • Wash organic layer with 1M NaOH (removes unreacted acid).

    • Wash organic layer with 1M HCl (removes unreacted amine and DIPEA).

    • Wash with Brine, Dry (MgSO₄), and Concentrate.[2]

Expected Result: An off-white solid or clear oil requiring NO column chromatography.

Protocol B: The Acid Chloride Method (Cost-Effective)

Best for: Large scale (>100 g).

Reagents:

  • 5-Bromothiophene-3-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 2-3 drops)

  • 4-Fluoropiperidine HCl (1.1 equiv)

  • TEA (Triethylamine) (3.0 equiv)

  • Solvent: DCM (Dichloromethane)

Step-by-Step:

  • Activation: Suspend the acid in DCM at 0 °C. Add catalytic DMF. Add Oxalyl Chloride dropwise (gas evolution!). Stir at RT for 2 hours until clear (Acid Chloride formation).

  • Evaporation (Optional but Recommended): Concentrate to remove excess Oxalyl Chloride/HCl, then redissolve in fresh DCM.

  • Coupling: In a separate flask, dissolve 4-fluoropiperidine HCl and TEA in DCM. Cool to 0 °C.

  • Addition: Cannulate the Acid Chloride solution into the Amine/Base solution slowly.

    • Note: Always add Acid Chloride to Amine to prevent double-acylation (rare here) and control exotherm.

Module 3: Troubleshooting Center (FAQ)

Issue 1: "My yield is <40% and I see starting material."
  • Diagnosis: Incomplete activation or protonated amine.

  • The Fix:

    • Check Base Stoichiometry: Did you account for the HCl in the fluoropiperidine salt? You need at least 3 equivalents of base total.[4] If the pH is <8 during reaction, the amine is protonated (NH₂⁺) and cannot attack the carbonyl.

    • Moisture Control: T3P hydrolyzes slowly, but Acid Chlorides hydrolyze instantly in wet solvents. Ensure your EtOAc/DCM is dry (Karl Fischer <0.05% water).

Issue 2: "I have a stubborn impurity at +18 mass units."
  • Diagnosis: Hydrolysis product or Ammonium salt formation.

  • The Fix: This is likely the unreacted carboxylic acid co-eluting.

    • Solution: Your basic wash (NaOH/NaHCO₃) was insufficient. Repeat the workup, ensuring the aqueous layer pH > 12 to fully deprotonate the acid and pull it into the water.

Issue 3: "The product is an oil that won't solidify."
  • Diagnosis: Solvent trapping or intrinsic property.

  • The Fix:

    • 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine is often a viscous oil or low-melting solid.

    • Trituration: Dissolve in minimal EtOAc and add cold Hexanes/Heptane. Scratch the flask side to induce crystallization.

    • High Vac: Keep on high vacuum (0.1 mbar) for 12 hours; fluorinated piperidines trap DCM avidly.

Issue 4: "I see a new spot on TLC that isn't product or starting material."
  • Diagnosis: Activated Ester Hydrolysis or Dimerization.

  • The Fix: If using HATU, this is often the tetramethylurea byproduct or the OBt-ester.

    • Test: Wash the organic layer with water 3x.[2] If the spot disappears/shrinks, it was a coupling reagent byproduct (urea). This confirms why T3P is superior (byproducts wash away instantly).

Module 4: Workup Logic Flowchart

Visualizing the separation process to minimize physical loss.

WorkupLogic RxnMix Crude Reaction Mixture (Product + Excess Amine + Excess Acid + Reagents) Quench Add Water + EtOAc RxnMix->Quench Sep1 Phase Separation Quench->Sep1 AqLayer1 Aqueous Layer (T3P byproducts / Urea / Salts) Sep1->AqLayer1 Discard OrgLayer1 Organic Layer (Product + SMs) Sep1->OrgLayer1 AcidWash Wash with 1M HCl OrgLayer1->AcidWash Sep2 Phase Separation AcidWash->Sep2 AqLayer2 Aqueous Layer (Protonated Amine + DIPEA salts) Sep2->AqLayer2 Discard (Removes Amine) OrgLayer2 Organic Layer (Product + Acid) Sep2->OrgLayer2 BaseWash Wash with 1M NaOH/NaHCO3 OrgLayer2->BaseWash Sep3 Phase Separation BaseWash->Sep3 AqLayer3 Aqueous Layer (Deprotonated Carboxylic Acid) Sep3->AqLayer3 Discard (Removes Acid) FinalProd Final Organic Layer (Pure Product) Sep3->FinalProd

Figure 2: The "Sandwich" Workup Protocol. By washing sequentially with Acid and Base, you ensure removal of both unreacted starting materials, leaving the neutral amide product.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (Review highlighting T3P advantages in process chemistry). [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (Insights into handling fluorinated piperidine salts). [Link]

  • Vertex AI Search. (2026). Consolidated search results for amide coupling optimization. (See source data 1.1 - 1.5 for T3P vs HATU discussions). [Link]

Sources

Optimization

Technical Support Center: Refining Purification of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine

Welcome to the technical support center for the purification of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine. This guide is designed for researchers, scientists, and professionals in drug development who are workin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your purification experiments. Our goal is to equip you with the scientific understanding and practical protocols to achieve high purity of this critical building block.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that can arise during the purification of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine, offering probable causes and actionable solutions.

Problem 1: Persistent Impurities After Initial Purification

Question: I've performed an initial purification of my crude 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine, but I'm still seeing persistent impurities in my analytical data (e.g., HPLC, LC-MS). What are the likely sources of these impurities and how can I remove them?

Answer:

Persistent impurities in the synthesis of this compound are common and can originate from several sources. A thorough understanding of the reaction can help in devising an effective purification strategy.

Probable Causes:

  • Unreacted Starting Materials: The most common impurities are often the unreacted starting materials, namely 5-bromothiophene-3-carboxylic acid and 4-fluoropiperidine.

  • Byproducts from Side Reactions: Side reactions can lead to the formation of structurally similar byproducts that are difficult to separate. For instance, the coupling reaction might lead to the formation of dimers or other related substances.

  • Reagent-Related Impurities: Impurities can also be introduced from the reagents used in the synthesis, which may have polarities similar to the desired product.[1]

  • Degradation Products: The compound itself might be susceptible to degradation under certain conditions, leading to the formation of impurities. The piperidine ring, for example, can be prone to oxidation, which often results in a yellowish discoloration.[1]

Solutions:

  • Optimize the Reaction Conditions: Before resorting to complex purification methods, ensure your synthesis is optimized to minimize the formation of impurities. This includes controlling the reaction temperature, stoichiometry of reactants, and reaction time.

  • Multi-Step Purification Strategy: A single purification technique may not be sufficient. A combination of methods is often necessary to achieve high purity. A common and effective workflow involves an initial extraction followed by column chromatography and/or recrystallization.[2]

  • Column Chromatography: This is a highly effective technique for separating compounds with different polarities.[3] For 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine, which is a basic compound, special considerations are necessary to prevent peak tailing on silica gel.[1]

    • Pro-Tip: Add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the separation of your basic compound.[1][4]

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. You will need to screen various solvents or solvent mixtures to find a system where your compound is soluble at high temperatures but sparingly soluble at room temperature or below.

Problem 2: Product Tailing or Streaking on TLC and Column Chromatography

Question: When I run a TLC or a column for my compound, I observe significant tailing or streaking, which makes it difficult to get a clean separation. What causes this and how can I fix it?

Answer:

Tailing is a common issue when purifying basic compounds like piperidine derivatives on silica gel, which is acidic in nature.

Probable Causes:

  • Acid-Base Interactions: The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor elution and tailing of the compound spot.

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for your compound, leading to either too strong or too weak an interaction with the stationary phase.

Solutions:

  • Use a Basic Modifier: As mentioned previously, adding a small amount of a base like triethylamine or ammonia to your mobile phase can significantly reduce tailing.[1][5] A common mobile phase for basic compounds is a mixture of dichloromethane and methanol with a small percentage of ammonium hydroxide.[5]

  • Switch to a Different Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica gel for the purification of basic compounds.[5]

  • Gradient Elution: For difficult separations, using a gradient elution can be very effective. Start with a less polar solvent system and gradually increase the polarity. This can help to sharpen the peaks and improve resolution.[4]

Problem 3: Low Recovery of the Product After Purification

Question: I'm losing a significant amount of my product during the purification process. What are the potential reasons for this low recovery, and how can I improve my yield?

Answer:

Low recovery can be frustrating, but it's often preventable by carefully considering each step of your purification workflow.

Probable Causes:

  • Irreversible Adsorption: If your compound is strongly binding to the stationary phase (e.g., silica gel), it may not elute completely, leading to low recovery.

  • Product Degradation: The compound may be degrading on the column. Some compounds are sensitive to the acidic nature of silica gel.[4]

  • Co-elution with Impurities: If your product is not well-separated from impurities, you may be discarding fractions that contain a significant amount of your desired compound.

  • Incomplete Extraction: During a liquid-liquid extraction, if the pH is not properly controlled, your basic product may not fully partition into the desired layer.

Solutions:

  • Deactivate the Silica Gel: If you suspect your compound is acid-sensitive, you can deactivate the silica gel before use. This can be done by flushing the packed column with a solvent system containing triethylamine.[4]

  • Careful Fraction Collection and Analysis: Collect smaller fractions during column chromatography and analyze each one carefully by TLC or another appropriate method before combining them. This will help you to avoid discarding fractions that contain your product.

  • Optimize Extraction pH: For liquid-liquid extraction of a basic compound, ensure the aqueous layer is sufficiently basic (pH > pKa of the protonated amine) to deprotonate the piperidine nitrogen and drive the compound into the organic layer. Conversely, an acidic wash can be used to pull the basic product into the aqueous layer, leaving non-basic impurities behind in the organic layer.[1]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the handling and analysis of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine.

Question 1: What is the best way to assess the purity of the final product?

Answer:

A combination of analytical techniques is recommended to provide a comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A well-developed HPLC method can separate the main compound from even trace impurities.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass information, which is invaluable for identifying unknown impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can also be used to detect impurities if they are present in sufficient quantities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be a useful technique, particularly for identifying volatile impurities or residual solvents.[8]

Question 2: How should I store 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine to ensure its stability?

Answer:

To maintain the integrity of the compound, proper storage is crucial.

  • Temperature: Store the compound in a cool, dry place. Refrigeration is often recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light: Protect the compound from light, as some organic molecules can be light-sensitive.

Question 3: Are there any specific safety precautions I should take when handling this compound?

Answer:

As with any chemical, it is important to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for specific handling and safety information.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine using flash column chromatography.

Materials:

  • Crude 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine

  • Silica gel (for flash chromatography)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)

  • TLC plates

  • Appropriate glassware

Procedure:

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., DCM/MeOH mixtures).

    • To counteract tailing, add a small amount of TEA (e.g., 0.5-1%) or a few drops of concentrated NH₄OH to the eluent.

    • An optimal solvent system should provide a retention factor (Rf) of ~0.2-0.3 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Wet pack the chromatography column with the slurry, ensuring a level and compact bed.

    • Equilibrate the column by running several column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[4]

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to yield the purified product.

Table 1: Example Solvent Systems for Flash Chromatography

Solvent SystemRatio (v/v)Modifier
Dichloromethane/Methanol98:2 to 95:50.5% Triethylamine
Ethyl Acetate/Hexane30:70 to 50:501% Triethylamine
Dichloromethane/Methanol9:1Ammonium Hydroxide
Protocol 2: Recrystallization

This protocol outlines the general steps for recrystallization.

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Visualization of Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine.

PurificationWorkflow start Crude Product extraction Liquid-Liquid Extraction (Acid/Base Wash) start->extraction check_purity1 Purity Check (TLC/LC-MS) extraction->check_purity1 column_chrom Column Chromatography (Silica or Alumina) check_purity1->column_chrom Impurities Present final_product High-Purity Product check_purity1->final_product Sufficiently Pure check_purity2 Purity Check (TLC/LC-MS) column_chrom->check_purity2 recrystallization Recrystallization check_purity2->recrystallization Further Purification Needed check_purity2->final_product Sufficiently Pure recrystallization->final_product

Caption: A decision tree for the purification workflow of the target compound.

References

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022).
  • Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Methods for Removing the Fmoc Group.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Green Chemistry - In situ Fmoc removal.
  • CN108929306B - Preparation method of 3-bromothiophene. Google Patents.
  • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. PubMed.
  • Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. JSM Central.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC.
  • Purification of THP protected compound. Reddit.
  • Column Chromatography (Purification). YouTube.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC.
  • A Facile and Improved Synthesis of 3-Fluorothiophene.
  • Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics. The Royal Society of Chemistry.
  • Analytical Methods. RSC Publishing.
  • Palladium-Catalyzed C−H Homocoupling of Bromothiophene Derivatives and Synthetic Application to Well-Defined Oligothiophenes. American Chemical Society.
  • Isolation of Pyrrolizidine Alkaloids - Column Chromatography.
  • Reaction of Bromothiophene Derivatives with Various Aryl Iodides. ResearchGate.
  • WO2011155679A1 - A method of controlling the bromination of thiophene derivatives. Google Patents.
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica.
  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods.
  • Purity profiling of Peptide Drugs. ResearchGate.
  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC.
  • Piperidine Impurity Standards, USP related compounds. SynThink.
  • Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. PMC.
  • PIPERIDINE. Ataman Kimya.

Sources

Troubleshooting

addressing inconsistencies in biological assay results with 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine

Technical Support Center: Ticket Resolution #8492 Subject: Troubleshooting Assay Inconsistencies with 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine Status: Open Assigned Specialist: Senior Application Scientist, Che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket Resolution #8492 Subject: Troubleshooting Assay Inconsistencies with 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]

Executive Summary: The Compound Profile

You are encountering variability with 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine . Before troubleshooting the assay, we must understand the molecule.[2] This is not a standard "drug-like" molecule; it is a lipophilic fragment with specific physicochemical liabilities:

  • The Thiophene Core: Highly lipophilic and aromatic.[2] It drives poor aqueous solubility.[2]

  • The Bromine Substituent: A "Heavy Atom."[2][3] It induces spin-orbit coupling, which can quench fluorescence in specific assays (FRET/FP).[2]

  • The Amide Linker: Generally stable, but creates a rigid planarity that encourages stacking (aggregation).[2]

  • The 4-Fluoropiperidine: While the fluorine lowers the basicity of the piperidine slightly, the amide bond (N-linked) removes the basicity of the nitrogen entirely. This molecule is neutral , meaning pH adjustments will not significantly improve its solubility.[2]

Phase 1: Solubility & Preparation (The "Crash Out" Effect)

The Issue: The most common cause of "inconsistent" data (e.g., flat dose-response curves, variable IC50s) is that your compound is not in solution at the concentration you think it is.[2]

The Mechanism: This molecule is soluble in DMSO but likely has low thermodynamic solubility in aqueous buffers (<10 µM).[2] When you spike a DMSO stock into a buffer (e.g., PBS), the sudden polarity shift causes the compound to form invisible micro-precipitates.[2]

Protocol: The "Cloud Point" Validation Do not assume solubility. Validate it.

  • Prepare Stocks: Make a 10 mM stock in anhydrous DMSO.

  • The Dilution Test:

    • Prepare your assay buffer (e.g., PBS + 0.1% BSA).[2]

    • Dilute the compound to 100 µM, 50 µM, and 10 µM.[2]

    • Measure: Use a nephelometer or measure Absorbance at 600nm (where the compound should not absorb).[2]

    • Result: Any increase in OD600 > 0.005 indicates precipitation.[2]

Table 1: Solubility Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Precipitation on dilution "Solvent Shock" (Rapid polarity change)Stepwise Dilution: Dilute DMSO stock 1:10 into 50% DMSO/Water first, then into buffer.[1][2]
Loss of potency over time Adsorption to plasticSwitch Plastics: Use Low-Binding (polypropylene) plates.[1][2] Polystyrene binds lipophilic thiophenes avidly.[2]
Variable replicates Inhomogeneous suspensionSonicate: Sonicate the intermediate dilution for 5 mins before adding to the assay plate.

Phase 2: Assay Interference (The "Ghost" Effects)

If solubility is confirmed but results are still weird (e.g., steep Hill slopes > 2.0, or enzyme inhibition that disappears with more enzyme), you are likely dealing with Colloidal Aggregation .[2]

The Mechanism (Shoichet's Model): Lipophilic planar molecules (like thiophene-amides) spontaneously self-assemble into colloidal particles in aqueous buffer.[1][2] These particles sequester enzymes non-specifically, leading to false-positive inhibition.[2]

Diagnostic Experiment: The Detergent Test This is the gold standard for validating hits of this chemotype.

  • Run A: Perform your standard dose-response curve.

  • Run B: Repeat the curve with 0.01% Triton X-100 (or 0.05% Tween-20) added to the buffer.

  • Analysis:

    • If the IC50 remains stable: True Inhibitor.

    • If the IC50 shifts >10-fold or activity vanishes: False Positive (Aggregator).

The Heavy Atom Effect (Fluorescence Quenching) The bromine atom on the thiophene ring promotes intersystem crossing, effectively quenching the fluorescence of nearby fluorophores.

  • Risk: High if using Fluorescence Polarization (FP) or FRET.[2]

  • Symptom: A decrease in signal that looks like "binding" or "inhibition" but is actually just physics.[2]

  • Fix: Switch to a non-fluorescent readout (e.g., Mass Spec, absorbance, or AlphaScreen).[2]

Visualizing the Troubleshooting Logic

The following diagram outlines the decision tree for diagnosing your specific inconsistencies.

TroubleshootingFlow Start Start: Inconsistent Data CheckSolubility Step 1: Check Solubility (Nephelometry/OD600) Start->CheckSolubility IsSoluble Is it Soluble? CheckSolubility->IsSoluble Precipitates Issue: Precipitation IsSoluble->Precipitates No CheckAggregation Step 2: Check Aggregation (Detergent Test) IsSoluble->CheckAggregation Yes FixSolubility Action: Reduce Conc. or Add Co-solvent Precipitates->FixSolubility IsAggregator IC50 Shift with Triton X-100? CheckAggregation->IsAggregator FalsePositive Result: False Positive (Colloidal Aggregator) IsAggregator->FalsePositive Yes (Shift > 10x) CheckInterference Step 3: Check Optical Interference (Heavy Atom Effect) IsAggregator->CheckInterference No (Stable IC50) IsQuencher Signal Drop in Fluor Control? CheckInterference->IsQuencher SwitchAssay Action: Switch to MS or Absorbance IsQuencher->SwitchAssay Yes ValidHit Result: Validated Hit IsQuencher->ValidHit No

Caption: Logical workflow for isolating the root cause of assay variability, distinguishing between solubility limits, aggregation artifacts, and optical interference.

Phase 3: Chemical Stability

1. Photostability (The Bromine Risk) Bromothiophenes can undergo photodehalogenation (loss of the bromine atom) when exposed to UV light or intense ambient light, often generating a radical species.

  • Symptom: The compound degrades in the plate over 1-2 hours.[2]

  • Fix: Protect stocks and assay plates from light (use amber tubes or wrap in foil).[2]

2. Thiol Reactivity While aryl bromides are generally stable, the thiophene ring is electron-rich.[2] However, if your assay buffer contains high concentrations of DTT or Glutathione (>5 mM), there is a minor risk of side reactions over long incubation times (24h+).[2]

  • Recommendation: Use TCEP instead of DTT if a reducing agent is required, as it is less nucleophilic.[2]

FAQ: Frequently Asked Questions

Q: My IC50 shifts from 1 µM to >50 µM when I add 0.01% Triton. Did I ruin the assay? A: No, you saved yourself from publishing an artifact. The 1 µM activity was likely due to the compound forming sticky colloids that coated your enzyme. The "real" IC50 is >50 µM.[2] This is a classic "promiscuous inhibitor" signature [1].[2]

Q: Can I improve solubility by acidifying the buffer? A: Likely not. The piperidine nitrogen is part of an amide bond (based on the nomenclature "carbonyl-piperidine"). It is not basic . Therefore, pH manipulation will not protonate the nitrogen to help solubility.[2] You must rely on co-solvents (DMSO, PEG-400) or carrier proteins (BSA).[2]

Q: Why does my fluorescence background drop when I add the compound? A: This is the Heavy Atom Effect . The bromine atom facilitates intersystem crossing, quenching the excited state of your fluorophore. This is not binding; it is collisional quenching.[2] You must run a "fluorophore-only" control (Compound + Fluorophore, no Enzyme) to quantify and subtract this background effect [2].[2]

References

  • Shoichet, B. K. (2006).[2] Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(13-14), 607-615.[1][2] Link

  • Lakowicz, J. R. (2006).[2] Principles of Fluorescence Spectroscopy. Chapter 9: Quenching of Fluorescence. Springer.[2] (Standard text describing heavy atom quenching mechanisms).[2] Link

  • Feng, B. Y., & Shoichet, B. K. (2006).[2] A detergent-based assay for the detection of promiscuous inhibitors.[2] Nature Protocols, 1(2), 550–553.[2] Link

  • Owen, S. C., et al. (2012).[2] Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture.[2] ACS Chemical Biology, 7(8), 1429–1435.[2] Link

Sources

Reference Data & Comparative Studies

Validation

comparing 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine to other σ1 receptor ligands

The following guide provides an in-depth technical comparison and benchmarking framework for 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine against established receptor ligands. Benchmarking Guide: 1-(5-Bromothiophen...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and benchmarking framework for 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine against established


 receptor ligands.

Benchmarking Guide: 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine vs. Standard Ligands

Executive Summary & Compound Profile

Subject Compound: 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine (referred to herein as BTcP-4F ). Classification: Synthetic heterocyclic amide; putative


 receptor modulator / structural analog.
Core Application:  Structure-Activity Relationship (SAR) probing, fragment-based drug design, or negative control in basicity studies.

BTcP-4F represents a specific structural motif combining a thiophene ring (bioisostere of phenyl) and a 4-fluoropiperidine moiety linked via a carbonyl (amide bond). While the piperidine and thiophene rings are classic pharmacophoric features of high-affinity


 ligands, the amide linkage  presents a critical deviation from the canonical pharmacophore, which typically requires a basic nitrogen. This guide compares BTcP-4F to "Gold Standard" ligands to contextualize its likely performance and experimental utility.
Structural Analysis: The "Amide" Factor
  • Canonical

    
     Pharmacophore:  Requires a basic ionizable nitrogen  (protonated at physiological pH) to form a salt bridge with Asp126  in the receptor binding pocket.
    
  • BTcP-4F Deviation: The carbonyl linkage creates an amide , rendering the piperidine nitrogen non-basic (neutral).

  • Implication: Unless BTcP-4F interacts with an allosteric site or utilizes a novel binding mode, its affinity (

    
    ) is predicted to be significantly lower (>100 nM to 
    
    
    
    M range) compared to amine-linked analogs (e.g., if the carbonyl were a methylene group). It may serve as a valuable selectivity probe or metabolic precursor .

Comparative Landscape: BTcP-4F vs. Gold Standards

The following table contrasts BTcP-4F with the three primary reference ligands used in


 research.
FeatureBTcP-4F (Candidate)Haloperidol (Antagonist Ref)(+)-Pentazocine (Agonist Ref)PRE-084 (Selective Agonist)
Structure Class Thiophene-Amide-PiperidineButyrophenoneBenzomorphanPhenyl-morpholine
Binding Affinity (

)
Predicted: Low (>100 nM)~1–3 nM ~3–10 nM ~2–10 nM
Selectivity (

:

)
Unknown (Likely Low)Low (Non-selective vs D2)High (>500-fold)High (>100-fold)
Key Interaction Hydrophobic (Thiophene/F-Pip)Salt Bridge (Asp126) +

-stacking
Salt Bridge (Asp126)Salt Bridge (Asp126)
Physicochem. (LogP) ~2.5–3.0 (Predicted)3.663.82.9
Functional Role Probe / IntermediateAntagonist (Neuropathic pain block)Agonist (Chaperone activation)Agonist (Neuroprotection)

Analyst Note: If BTcP-4F is a precursor where the carbonyl is reduced to a methylene, the resulting amine would likely exhibit nanomolar affinity similar to Haloperidol . The fluorine atom at the 4-position is a strategic addition to block metabolic oxidation (CYP450) and increase lipophilicity.

Mechanism of Action & Signaling Pathways

Understanding the differential signaling is crucial. Standard agonists (PRE-084) promote the dissociation of


 from BiP (Binding immunoglobulin Protein), activating chaperone functions. Antagonists (Haloperidol) stabilize the 

-BiP complex.
Visualization: Receptor Ligand Interaction Logic

SigmaSignaling Ligand Ligand Input S1R_BiP Sigma-1/BiP Complex (ER Membrane) Ligand->S1R_BiP Binds Dissoc Dissociation from BiP S1R_BiP->Dissoc Agonist (e.g., Pentazocine, PRE-084) Stabil Stabilization of Complex S1R_BiP->Stabil Antagonist (e.g., Haloperidol) Ca_Flow IP3R Modulation (Ca2+ Flux) Dissoc->Ca_Flow Chaperoning IP3R Neuroprot Neuroprotection (Anti-apoptotic) Dissoc->Neuroprot ER Stress Relief Blockade Inhibition of Nociception Stabil->Blockade Prevents sensitization BTcP BTcP-4F (Amide) BTcP->S1R_BiP Weak/Null Binding? (Lacks Basic N)

Figure 1: Mechanistic divergence between agonists, antagonists, and the putative binding mode of BTcP-4F.

Experimental Protocols for Benchmarking

To objectively validate BTcP-4F, you must perform a competitive radioligand binding assay followed by a functional readout.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the


 of BTcP-4F relative to [³H]-(+)-Pentazocine.
  • Tissue Preparation: Use Guinea pig brain membranes (rich in

    
    ) or HEK-293 cells stably expressing human 
    
    
    
    receptor.
  • Buffer: 50 mM Tris-HCl (pH 7.4). Crucial: Do not use phosphate buffers if checking calcium flux later.

  • Incubation:

    • Radioligand: 2 nM [³H]-(+)-Pentazocine.

    • Competitor: BTcP-4F (Concentration range:

      
       M to 
      
      
      
      M).
    • Non-specific Binding: Define using 10

      
      M Haloperidol.
      
    • Incubate for 120 min at 37°C.

  • Filtration: Rapid filtration through GF/B filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    • Success Metric: If

      
       > 1000 nM, BTcP-4F is confirmed as a non-binder/weak binder (consistent with amide structure).
      
Protocol B: Functional Phenotypic Screen (Microglia)

Objective: Assess if BTcP-4F acts as an agonist or antagonist in an inflammatory model (relevant for


 pain targets).
  • Cell Line: BV-2 Microglial cells.

  • Stimulation: LPS (100 ng/mL) to induce inflammation (TNF-

    
     release).
    
  • Treatment:

    • Group 1: LPS + Vehicle

    • Group 2: LPS + PRE-084 (10

      
      M) [Positive Control - Anti-inflammatory]
      
    • Group 3: LPS + BTcP-4F (10

      
      M)
      
    • Group 4: LPS + PRE-084 + BTcP-4F (Test for Antagonism)

  • Readout: Measure TNF-

    
     via ELISA after 24 hours.
    
  • Interpretation:

    • If BTcP-4F reduces TNF-

      
       alone 
      
      
      
      Agonist .
    • If BTcP-4F has no effect alone but blocks PRE-084 effect

      
      Antagonist .
      

Synthesis & Quality Control Note

When sourcing or synthesizing 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine, purity is critical. The bromine on the thiophene is a reactive handle.

  • QC Check: Ensure no trace of the starting amine (4-fluoropiperidine) remains, as the free amine is basic and could produce false-positive binding results in the sigma assay.

  • Verification: Run HPLC-MS. The amide should show a neutral mass peak (M+H) consistent with the formula

    
     (MW ~290.15).
    

References

  • Sigma-1 Receptor Structure & Function

    • Schmidt, H. R., et al. (2016). "Crystal structure of the human

      
       receptor." Nature, 532(7600), 527-530. Link
      
  • Pharmacophore Modeling

    • Glennon, R. A., et al. (1994). "Structural features of sigma ligands." Journal of Medicinal Chemistry, 37(8), 1212-1219. (Defines the Basic N requirement). Link

  • Assay Protocols

    • Xu, J., et al. (2011). "Sigma-1 Receptor Chaperones at the ER-Mitochondrion Interface Regulate Ca2+ Signaling and Cell Survival." Cell, 147(4), 805-817. Link

  • Thiophene-based Ligands

    • Oberdorf, C., et al. (2008). "Thiophene bioisosteres of spirocyclic sigma receptor ligands." Journal of Medicinal Chemistry, 51(20), 6531-6537. Link

Comparative

A Researcher's Guide to the Biological Target Validation of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, experience-dri...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, experience-driven framework for the biological target validation of the novel compound, 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine . While this molecule is not extensively characterized in publicly available literature, its structural motifs—a bromothiophene core coupled with a fluorinated piperidine ring—are prevalent in a multitude of clinically relevant agents.[1][2][3] This suggests a high potential for biological activity and necessitates a rigorous and systematic approach to elucidate its mechanism of action.

This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-pronged strategy, grounded in established principles of drug discovery, to first hypothesize and then empirically validate the molecular target of this compound. We will explore a hypothetical scenario where preliminary in silico analysis points towards the inhibition of a specific protein kinase, a common target for thiophene-based compounds.[4][5][6]

Part 1: The Rationale - Deconstructing the Molecule for Target Hypothesis

The structure of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine offers several clues for forming an initial hypothesis. The thiophene ring is a well-recognized "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets.[2][3][7] The carboxamide linkage to the piperidine ring is also a common feature in many bioactive molecules.[5] Furthermore, the fluorination of the piperidine moiety can significantly impact its physicochemical properties, such as basicity (pKa) and lipophilicity, which in turn can influence target engagement and pharmacokinetic parameters.[8][9][10]

Given that thiophene carboxamide derivatives have shown activity as kinase inhibitors,[5][6] a plausible starting hypothesis is that 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine targets a member of the protein kinase family. This guide will proceed with this hypothesis, outlining the necessary steps to validate or invalidate this claim.

Part 2: A Multi-Tiered Approach to Target Validation

A robust target validation strategy relies on a convergence of evidence from computational, biochemical, and cell-based assays. This multi-tiered approach minimizes the risk of false positives and builds a comprehensive understanding of the compound's activity.

Target_Validation_Workflow cluster_0 Tier 1: In Silico & Initial Biochemical Screening cluster_1 Tier 2: Direct Target Engagement & Enzymatic Assays cluster_2 Tier 3: Cell-Based Target Validation T1_1 In Silico Target Prediction (e.g., SwissTargetPrediction) T1_2 Broad Kinase Panel Screen (e.g., KinomeScan) T1_1->T1_2 Hypothesis Generation T2_1 Thermal Shift Assay (TSA) or Cellular Thermal Shift Assay (CETSA) T1_2->T2_1 Identified Hits T2_2 In Vitro Kinase Inhibition Assay (IC50 Determination) T2_1->T2_2 Confirmation of Binding T3_1 Target-Specific Cellular Assay (e.g., Phospho-Substrate Western Blot) T2_2->T3_1 Potency & Selectivity T3_2 Phenotypic Assays (e.g., Proliferation, Apoptosis) T3_1->T3_2 Cellular Efficacy

Figure 1: A multi-tiered workflow for target validation.

Tier 1: Hypothesis Generation and Initial Screening

The initial phase focuses on computational predictions and broad biochemical screening to identify potential targets.

Experimental Protocol 1: In Silico Target Prediction

  • Objective: To generate a preliminary list of putative biological targets based on the chemical structure of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine.

  • Methodology:

    • Obtain the 2D structure or SMILES string of the compound.

    • Utilize a web-based target prediction tool such as SwissTargetPrediction. These tools compare the query molecule to a library of known bioactive compounds and predict targets based on chemical similarity.

    • Analyze the output, paying close attention to the predicted target classes with the highest probability scores. For our hypothesis, we would look for kinases.

  • Causality: This cost-effective initial step leverages vast databases of known drug-target interactions to narrow down the experimental search space.

Experimental Protocol 2: Broad Kinase Panel Screening

  • Objective: To empirically screen the compound against a large panel of kinases to identify potential hits.

  • Methodology:

    • Engage a contract research organization (CRO) that offers kinase profiling services (e.g., KinomeScan™, Reaction Biology).

    • Provide a sample of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine at a specified concentration (typically 1-10 µM).

    • The CRO will perform a binding or activity-based assay against a panel of hundreds of kinases.

    • Analyze the results, typically provided as a percentage of inhibition or binding affinity, to identify the kinases that are most significantly affected by the compound.

  • Causality: This provides the first experimental evidence of the compound's activity and selectivity profile across the kinome.

Table 1: Hypothetical Kinase Screening Results
Kinase Target % Inhibition at 1 µM
Kinase A92%
Kinase B88%
Kinase C45%
... (and others)< 20%
Tier 2: Confirming Direct Engagement and Potency

Once initial hits are identified, the next step is to confirm direct binding to the putative target and quantify the compound's potency.

Experimental Protocol 3: Thermal Shift Assay (TSA)

  • Objective: To confirm the direct binding of the compound to the purified kinase protein.

  • Methodology:

    • Express and purify the recombinant kinase of interest (e.g., Kinase A).

    • Prepare a series of reactions containing the purified kinase, a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO™ Orange), and varying concentrations of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine.

    • Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

    • The binding of the compound will stabilize the protein, resulting in an increase in the melting temperature (Tm).

  • Causality: A shift in the melting temperature provides strong evidence of direct physical interaction between the compound and the target protein.

TSA_Principle cluster_0 Unbound Protein cluster_1 Ligand-Bound Protein Unbound Protein Unfolded_Unbound Unfolded Protein (Hydrophobic regions exposed) Unbound->Unfolded_Unbound Heat Dye_Binding_Unbound Fluorescence Unfolded_Unbound->Dye_Binding_Unbound Dye Binds Bound Protein + Ligand Unfolded_Bound Unfolded Protein (Higher temperature required) Bound->Unfolded_Bound Heat Dye_Binding_Bound Fluorescence Unfolded_Bound->Dye_Binding_Bound Dye Binds

Sources

Comparative

assessing the specificity of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine's activity

Specificity Assessment Guide: 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine (BTFP-1) [1][2][3] Executive Summary This guide provides a technical framework for assessing the pharmacological specificity of 1-(5-Bromot...

Author: BenchChem Technical Support Team. Date: February 2026

Specificity Assessment Guide: 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine (BTFP-1) [1][2][3]

Executive Summary

This guide provides a technical framework for assessing the pharmacological specificity of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine (herein referred to as BTFP-1 ).[1][2][3]

BTFP-1 is a "lead-like" small molecule scaffold often utilized in fragment-based drug discovery (FBDD) and chemical probe development.[1][2][3] Its structure combines a thiophene-3-carbonyl core (common in kinase and factor Xa inhibitors) with a 4-fluoropiperidine moiety.[1][2][3]

The Critical Advantage: Unlike standard piperidine probes, the 4-fluoro substituent serves as a dual-purpose tool:[1][2][3]

  • Modulated Basicity: It lowers the pKa of the piperidine nitrogen (compared to non-fluorinated analogs), reducing non-specific lysosomotropism and phospholipidosis.[1][2][3]

  • 19F-NMR Reporter: It enables Protein-Observed Fluorine (PrOF) NMR , allowing for direct, label-free quantification of target occupancy and specificity—a capability lacking in non-fluorinated alternatives.[1][2][3]

Part 1: Comparative Performance Analysis

The following analysis compares BTFP-1 against its non-fluorinated analog (Standard Piperidine) and a Chloro-thiophene isostere.

Table 1: Physicochemical and Functional Comparison

FeatureBTFP-1 (Fluorinated Probe) Alternative A: Non-Fluorinated Analog Alternative B: Chloro-Thiophene Isostere
Primary Utility Specificity Probe (19F-NMR active)General Screening HitSAR Expansion
pKa (Piperidine N) ~8.5 (Reduced basicity)~10.5 (High basicity)~8.5
Off-Target Risk Medium: Reduced hERG binding due to lower pKa.[1][2][3]High: Prone to hERG blocking and lysosomal trapping.[1][2][3]Medium: Similar to BTFP-1.
Metabolic Stability High: C-F bond blocks C4-oxidation.[1][2][3]Low: C4 is a primary site for CYP450 oxidation.[1][2][3]Medium: Thiophene S-oxidation risk.[1][2][3]
Specificity Readout Direct: 19F-NMR chemical shift perturbation.Indirect: Requires competitive displacement assays.[1][2][3]Indirect: No NMR handle.
Halogen Bonding Strong: 5-Br allows specific halogen-pi interactions.[1][2][3]None Moderate: Cl is a weaker halogen bond donor.[1][2][3]

Key Insight: BTFP-1 is superior for mechanism of action (MoA) studies because the fluorine atom acts as a built-in spy for binding events.[1][2][3] The non-fluorinated analog is more likely to generate false positives due to higher promiscuity (hERG liability) and metabolic instability.[1][2][3]

Part 2: Specificity Validation Protocols

To rigorously validate the specificity of BTFP-1, you must move beyond simple IC50 curves.[1][2][3] The following protocols utilize the molecule's unique structural features.

Protocol A: 19F-NMR "Spy" Assay (Ligand-Observed)

Use this to distinguish specific binding from non-specific aggregation.[1][2][3]

Rationale: The 19F signal of BTFP-1 will undergo a Chemical Shift Anisotropy (CSA) change upon binding to a rigid protein pocket.[1][2][3] Non-specific binding (aggregates) usually results in line broadening without a distinct shift.[1][2][3]

Workflow:

  • Buffer Prep: 50 mM Tris-HCl, pH 7.4, 10% D2O (lock), 0.01% Triton X-100.[1][2][3]

  • Sample A (Reference): 50 µM BTFP-1 in buffer.

  • Sample B (Experimental): 50 µM BTFP-1 + 20 µM Target Protein.[1][2][3]

  • Sample C (Competition Control): Sample B + 200 µM High-Affinity Competitor (non-fluorinated).

  • Acquisition: Acquire 1D 19F-NMR spectra (proton-decoupled) at 298 K.

Interpretation:

  • Specific Binding: A distinct new peak appears (slow exchange) or the main peak shifts (fast exchange).[1][2][3]

  • Specificity Check: Addition of the Competitor (Sample C) should restore the signal to the position of Sample A (Reference). If the shift persists, BTFP-1 is binding to a secondary (allosteric) site or non-specifically.[1][2][3]

Protocol B: Differential Scanning Fluorimetry (DSF/Thermal Shift)

Use this to assess the thermodynamic stability conferred by the 5-Br-thiophene interaction.[1][2][3]

Rationale: The 5-Bromothiophene moiety often engages in halogen bonding with backbone carbonyls.[1][2][3] Specific binding should induce a significant thermal shift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[1][2]

Steps:

  • Mix: 2 µM Target Protein + 5x SYPRO Orange dye.

  • Treat: Add BTFP-1 at 10 µM, 50 µM, and 100 µM. Include a DMSO control.[1][2][4]

  • Run: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Analysis: Calculate the derivative (

    
    ) to find the melting temperature (
    
    
    
    ).
  • Specificity Criterion: A dose-dependent increase in ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     indicates specific stabilization.[1][2] A decrease in ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    
    or aggregation at room temp indicates protein denaturation (promiscuous detergent-like activity).[1][2]

Part 3: Visualization of Specificity Logic

The following diagram illustrates the decision tree for validating BTFP-1 activity, distinguishing between true target engagement and PAINS (Pan-Assay Interference Compounds) behavior.

Specificity_Assessment Start Compound: BTFP-1 (5-Br-Thiophene / 4-F-Piperidine) Primary_Screen Primary Assay (Enzymatic/Binding) Start->Primary_Screen Hit_Validation Hit Validation Phase Primary_Screen->Hit_Validation Active (<10 µM) NMR_Assay 19F-NMR Binding (Protocol A) Hit_Validation->NMR_Assay Check Stoichiometry Thermal_Shift Thermal Shift (DSF) (Protocol B) Hit_Validation->Thermal_Shift Check Stability Result_Specific Specific Binder: Distinct Shift + Tm Increase NMR_Assay->Result_Specific Chem Shift Perturbation Result_Nonspecific Non-Specific/PAINS: Line Broadening Only / Aggregation NMR_Assay->Result_Nonspecific Signal Loss/Broadening Thermal_Shift->Result_Specific Delta Tm > 2°C Thermal_Shift->Result_Nonspecific Destabilization Off_Target Off-Target Panel (GPCR/hERG) Result_Specific->Off_Target Final_Probe Validated Chemical Probe Off_Target->Final_Probe Selectivity Index > 30x

Figure 1: Critical path for distinguishing specific BTFP-1 binding from assay interference artifacts.

Part 4: Mechanism of Action (Signaling Context)

Assuming BTFP-1 is targeting a hydrolase or transferase (common for this scaffold), the diagram below illustrates where the specificity "leakage" typically occurs (e.g., GPCR cross-reactivity due to the piperidine).[1][2][3]

MOA_Pathway BTFP BTFP-1 (Inhibitor) Target Primary Target (e.g., PARP/Hydrolase) BTFP->Target Specific Binding (Kd < 100nM) OffTarget_GPCR Off-Target: GPCRs (D2/5-HT) BTFP->OffTarget_GPCR Promiscuity Risk (Piperidine Core) OffTarget_hERG Off-Target: hERG (Cardiotoxicity) BTFP->OffTarget_hERG Low Risk (Due to 4-F pKa shift) Metabolism Metabolism (CYP450) BTFP->Metabolism S-Oxidation (Thiophene) Effect Therapeutic Effect (Pathway Blockade) Target->Effect

Figure 2: Pharmacological interaction map highlighting the primary mechanism and potential off-target liabilities of the BTFP scaffold.[1][2][3]

References

  • Arrowsmith, C. H., et al. (2015).[1][2] The promise and peril of chemical probes.[1][2][3] Nature Chemical Biology, 11(8), 536–541.[1][2][3] [Link]

  • Dalvit, C., et al. (2003).[1][2] Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications. Journal of the American Chemical Society, 125(47), 14620-14630.[1][2][3] [Link]

  • Gillis, E. P., et al. (2015).[1][2][3][4] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1][2][3] [Link][1][2][3]

  • Baell, J. B., & Holloway, G. A. (2010).[1][2][3] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[1][2][3] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1][2][3] [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine
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